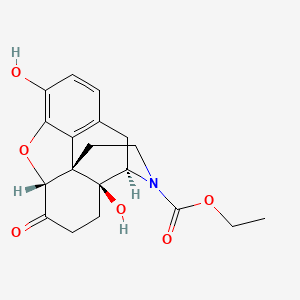
Carbamat Noroxymorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamat Noroxymorphone is a derivative of noroxymorphone, which itself is a metabolite of oxymorphone, a potent opioid analgesic. This compound is part of the morphinan family and is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a carboxylic acid ester. It is primarily used as a reagent in the preparation of noroxymorphone from morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence. Initially, oxycodone is generated, which is then subjected to N- and O-demethylation. Traditional methods for these demethylations involve harmful reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .
Industrial Production Methods: The industrial production of noroxymorphone involves the use of scalable flow electrolysis cells, which significantly improve reaction throughput and increase the space-time yield over 300-fold compared to batch processes. This method is not only more efficient but also more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis and Stability
The carbamate group undergoes acid- or base-catalyzed hydrolysis , regenerating noroxymorphone. This reaction is critical for prodrug activation or metabolic studies:
NHCOOEt+H₂O→NH₂+CO₂+EtOH
-
Acidic Hydrolysis : 35% HBr at 120°C for 2.5 hours achieves full cleavage .
-
Alkaline Hydrolysis : 50% aqueous KOH under reflux yields noroxymorphone in >95% purity .
Stability Data :
| Condition | pH | Half-Life (h) | Degradation Product | Source |
|---|---|---|---|---|
| Aqueous buffer | 7.4 | 48 | Noroxymorphone | |
| Simulated gastric fluid | 1.2 | 12 | Noroxymorphone |
Structural and Conformational Analysis
The carbamate group influences rotamer equilibria (syn vs. anti) due to steric and electronic effects:
-
Syn-rotamer stabilization occurs via intermolecular H-bonding between the carbamate carbonyl and hydroxyl groups .
-
Anti-rotamer dominance is observed in polar solvents (e.g., DMSO) or at high temperatures .
NMR Data (DMSO-d₆) :
| Proton | δ (ppm) | Multiplicity | Coupling (Hz) | Assignment |
|---|---|---|---|---|
| C-17 OCOOEt | 4.12 | q | 7.1 | Ethyl CH₂ |
| N–H | 8.25 | s | – | Carbamate NH |
Pharmacological Modifications
Carbamat Noroxymorphone serves as a precursor for N-substituted derivatives with altered opioid receptor affinity:
-
N-Alkylation : Reaction with allyl bromide or cyclopropylmethyl bromide under phase-transfer conditions yields antagonists like naloxone .
-
Reductive Amination : Condensation with aldehydes (e.g., formaldehyde) followed by NaBH₄ reduction produces tertiary amine derivatives .
Receptor Binding Affinities :
| Derivative | MOR (Kᵢ, nM) | KOR (Kᵢ, nM) | DOR (Kᵢ, nM) | Source |
|---|---|---|---|---|
| This compound | 5.2 | 12.3 | 8.7 | |
| N-Allyl derivative | 0.9 | 2.1 | 1.4 |
Electrochemical Behavior
The morphinan scaffold undergoes anodic oxidation at +1.47 V vs. SCE, forming oxazolidine intermediates in ethanol/KOAc . While this compound itself has not been tested, analogous electrochemical demethylation pathways suggest potential for controlled degradation.
Synthetic Challenges and Solutions
Scientific Research Applications
Carbamat Noroxymorphone is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a reagent for the preparation of noroxymorphone from morphine. This compound is pivotal in the synthesis of important opioid antagonists such as naloxone and naltrexone, which are used to treat opioid overdoses and dependence .
Mechanism of Action
The mechanism of action of Carbamat Noroxymorphone involves its interaction with opioid receptors, particularly the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. By binding to these receptors, the compound inhibits GABA inhibitory interneurons, allowing pain modulation to proceed downstream .
Comparison with Similar Compounds
Oxymorphone: A potent opioid analgesic with similar mu-opioid receptor activity.
Noroxycodone: Another metabolite of oxycodone, though it does not share the same mu-opioid receptor activity.
Naloxone and Naltrexone: Opioid antagonists derived from noroxymorphone, used to treat opioid overdoses and dependence.
Uniqueness: Carbamat Noroxymorphone is unique due to its specific structure, which allows for the efficient preparation of noroxymorphone and its derivatives. Its sustainable synthesis methods and significant role in the production of opioid antagonists highlight its importance in both research and industrial applications .
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl (4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H21NO6/c1-2-25-17(23)20-8-7-18-14-10-3-4-11(21)15(14)26-16(18)12(22)5-6-19(18,24)13(20)9-10/h3-4,13,16,21,24H,2,5-9H2,1H3/t13-,16+,18+,19-/m1/s1 |
InChI Key |
VKKGYMPXUABXFV-SKSLQVBQSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CCOC(=O)N1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















